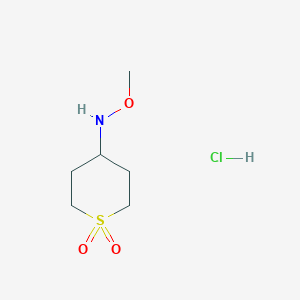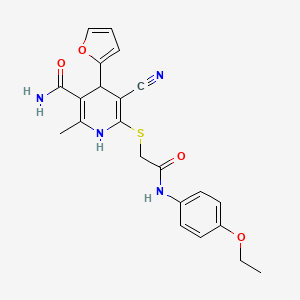
N-Methoxy-1,1-dioxothian-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-1,1-dioxothian-4-amine;hydrochloride is a chemical compound with diverse applications in scientific research. It is known for its unique properties and reactivity, making it valuable in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methoxy-1,1-dioxothian-4-amine;hydrochloride can be synthesized through O-alkylation of hydroxylamine derivatives. For example, it is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of mechanochemical methods, such as ball milling, has been explored to minimize environmental impact and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-1,1-dioxothian-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, methoxyamine condenses with ketones and aldehydes to give imines .
Scientific Research Applications
N-Methoxy-1,1-dioxothian-4-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the preparation of O-methyl oximes from aldehydes or ketones.
Biology: It combines with human antithrombin III-thrombin complex to form an inactive thrombin.
Medicine: It has potential medicinal uses, such as inhibiting base excision repair (BER) and potentiating the anti-tumor activity of alkylating agents.
Industry: It is used in the synthesis of various chemical intermediates and products.
Mechanism of Action
The mechanism of action of N-Methoxy-1,1-dioxothian-4-amine;hydrochloride involves its interaction with molecular targets and pathways. For example, it covalently binds to apurinic/apyrimidinic (AP) DNA damage sites and inhibits base excision repair (BER), leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in its potential medicinal applications.
Comparison with Similar Compounds
N-Methoxy-1,1-dioxothian-4-amine;hydrochloride can be compared with similar compounds such as methoxyamine, N-methylhydroxylamine, and aminomethanol . These compounds share some structural similarities but differ in their reactivity and applications. For instance, methoxyamine is used as a synthon for NH2+ and has potential medicinal uses .
List of Similar Compounds
- Methoxyamine
- N-methylhydroxylamine
- Aminomethanol
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique properties and reactivity make it valuable for research and industrial purposes
Properties
IUPAC Name |
N-methoxy-1,1-dioxothian-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S.ClH/c1-10-7-6-2-4-11(8,9)5-3-6;/h6-7H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLMVHOLPPJGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC1CCS(=O)(=O)CC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2521798.png)
![5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-methyl-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2521799.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521800.png)


![(2E)-N-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2521810.png)
![2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2521811.png)
![1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2521812.png)
![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2521814.png)
![benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2521815.png)
![2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane](/img/structure/B2521816.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521819.png)
